4-(4-bromophenyl)-N-methyl-1,3-thiazol-2-amine hydrobromide
Description
Structural Overview and Chemical Classification
4-(4-bromophenyl)-N-methyl-1,3-thiazol-2-amine hydrobromide belongs to the class of substituted 2-aminothiazoles, representing a sophisticated heterocyclic system that incorporates both nitrogen and sulfur atoms within a five-membered aromatic ring structure. The compound features a thiazole core framework with specific substitution patterns that contribute to its unique chemical properties and potential biological activities. The molecular architecture includes a 4-bromophenyl substituent at position 4 of the thiazole ring and an N-methyl group attached to the amino functionality at position 2, creating a structurally complex molecule with multiple sites for potential chemical interactions.
The thiazole ring system itself represents a unique five-membered heterocyclic motif characterized by the presence of both nitrogen and sulfur atoms, which makes it a versatile entity in chemical reactions and biological processes. The delocalized pi-electron system within the thiazole ring meets the Huckel rule condition for aromaticity, requiring a minimum of six pi electrons, which contributes to the compound's stability and reactivity profile. The brominated phenyl substituent introduces additional electronic effects through its electron-withdrawing properties, while the methyl group on the amino nitrogen provides steric and electronic modifications that influence the compound's overall behavior.
Table 1: Structural Classification and Molecular Features
| Parameter | Description |
|---|---|
| Core Ring System | 1,3-thiazole (five-membered heterocycle) |
| Heteroatoms | Nitrogen (position 1 and 3), Sulfur (position 1) |
| Primary Substituent | 4-bromophenyl group at position 4 |
| Secondary Substituent | N-methyl group on amino functionality |
| Salt Form | Hydrobromide |
| Aromaticity | Huckel aromatic system with delocalized pi-electrons |
The hydrobromide salt formation represents a crucial aspect of the compound's identity, as it affects solubility, stability, and handling characteristics essential for research applications. This salt form typically results from the protonation of the basic amino nitrogen by hydrobromic acid, creating an ionic compound with enhanced water solubility compared to the free base form. The presence of the hydrobromide counterion also provides additional stability against oxidation and degradation processes that might affect the parent amine compound.
Historical Context in Thiazole Chemistry
The development of thiazole chemistry traces its origins to the pioneering work of Hantzsch and Weber in 1887, who first described thiazole compounds and established the foundational understanding of this important heterocyclic system. The early investigations by these researchers laid the groundwork for the extensive exploration of thiazole derivatives that continues to drive modern heterocyclic chemistry research. Hantzsch's initial discovery emerged from studies of thiocyanoacetone reactions, leading to the identification of what would become recognized as the first thiazole derivative, 4-methylthiazole.
The historical development of thiazole chemistry underwent significant advancement through the contributions of multiple researchers throughout the late 19th and early 20th centuries. Prop confirmed the structural characteristics of thiazole in 1889, providing crucial validation for the initial structural proposals made by Hantzsch and Weber. The systematic numbering convention for thiazole, which begins from the sulfur atom, was established during this early period and remains the standard nomenclature system used today for all thiazole derivatives, including this compound.
The evolution of thiazole synthesis methods has been marked by several landmark developments, particularly the establishment of the Hantzsch thiazole synthesis as the most notable and productive method for creating thiazole derivatives. This synthetic approach, invented in 1887, utilizes the condensation reaction of alpha-haloketones with nucleophilic reagents such as thioamides, thiourea, ammonia thiocarbamate, or dithiocarbamate derivatives. The method has proven to be highly versatile and continues to be employed in the synthesis of modern thiazole compounds, including complex derivatives like this compound.
Table 2: Historical Milestones in Thiazole Chemistry
| Year | Researcher(s) | Contribution |
|---|---|---|
| 1887 | Hantzsch and Weber | First description of thiazole compounds |
| 1889 | Prop | Structural confirmation of thiazole |
| 1887 | Hantzsch | Development of Hantzsch thiazole synthesis |
| Late 1800s | Various | Establishment of thiazole numbering system |
| 20th Century | Multiple researchers | Expansion of synthesis methods and applications |
Nomenclature and Identification Parameters
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds, incorporating specific designation rules for thiazole derivatives with multiple substituents. The compound's Chemical Abstracts Service number 1280787-25-8 provides a unique identifier that ensures unambiguous identification across scientific databases and chemical literature. The molecular formula C10H10Br2N2S accurately represents the atomic composition, indicating the presence of ten carbon atoms, ten hydrogen atoms, two bromine atoms, two nitrogen atoms, and one sulfur atom.
The molecular weight of 350.07 grams per mole reflects the substantial mass contribution from the two bromine atoms, which together account for approximately 45.7 percent of the total molecular weight. The compound's MDL number MFCD18803522 provides an additional unique identifier commonly used in chemical databases and inventory systems. The Simplified Molecular Input Line Entry System representation CNC1=NC(C2=CC=C(Br)C=C2)=CS1.[H]Br accurately captures the compound's connectivity and stereochemistry in a linear notation format suitable for computational applications.
Table 3: Identification Parameters and Molecular Descriptors
| Parameter | Value |
|---|---|
| Chemical Abstracts Service Number | 1280787-25-8 |
| Molecular Formula | C10H10Br2N2S |
| Molecular Weight | 350.07 g/mol |
| MDL Number | MFCD18803522 |
| Systematic Name | This compound |
| Purity (typical) | >95% |
The structural representation of the compound reveals specific geometric and electronic features that influence its chemical behavior and potential applications. The thiazole ring adopts a planar configuration due to its aromatic character, with bond angles and distances consistent with other aromatic five-membered heterocycles. The 4-bromophenyl substituent maintains coplanarity with the thiazole ring through conjugative interactions, while the N-methyl group introduces a degree of steric hindrance that can affect molecular recognition processes and chemical reactivity patterns.
Significance in Heterocyclic Chemistry Research
This compound exemplifies the importance of thiazole derivatives in contemporary heterocyclic chemistry research, representing a class of compounds that has demonstrated remarkable versatility across multiple scientific disciplines. The compound serves as a valuable building block for the construction of more complex molecular architectures, particularly in the development of heterocyclic hybrid frameworks that combine thiazole moieties with other bioactive fragments. The strategic incorporation of thiazole scaffolds into molecular designs has become a cornerstone approach in medicinal chemistry, where the inherent properties of the thiazole ring system contribute to enhanced biological activity profiles.
The significance of thiazole-based compounds in drug discovery has been underscored by the fact that more than 90 thiazole-containing derivatives are currently under clinical investigation, with numerous thiazole analogs having received approval for treating various diseases. This extensive clinical pipeline demonstrates the continued relevance and potential of thiazole chemistry in addressing unmet medical needs. The unique electronic properties of the thiazole ring, including the presence of both electron-rich nitrogen atoms and the electron-deficient sulfur center, create opportunities for diverse molecular interactions that can be exploited in drug design and chemical biology applications.
The synthetic accessibility of this compound through established Hantzsch synthesis protocols makes it an attractive target for researchers seeking to explore structure-activity relationships within the thiazole chemical space. The presence of the bromine substituent provides a convenient handle for further chemical modification through palladium-catalyzed cross-coupling reactions, enabling the creation of diverse thiazole libraries for biological screening applications. The N-methyl substitution pattern offers additional opportunities for investigating the effects of amino group substitution on molecular properties and biological activities.
Table 4: Research Applications and Synthetic Utility
| Application Area | Significance |
|---|---|
| Heterocyclic Building Block | Foundation for complex molecular architectures |
| Drug Discovery | Component of clinical development pipelines |
| Chemical Biology | Molecular probe development |
| Synthetic Methodology | Platform for cross-coupling chemistry |
| Structure-Activity Studies | Model compound for thiazole pharmacophore investigation |
The compound's role as a heterocyclic building block extends beyond traditional medicinal chemistry applications to encompass materials science, where thiazole derivatives have found utility in the development of organic electronic materials and photochemical systems. The aromatic character of the thiazole ring, combined with the electronic effects of the brominated phenyl substituent, creates a molecular platform capable of participating in pi-pi stacking interactions and other non-covalent associations that are crucial for materials applications. The hydrobromide salt form provides additional advantages in terms of processability and stability, making the compound suitable for applications requiring well-defined crystalline materials with predictable physical properties.
Properties
IUPAC Name |
4-(4-bromophenyl)-N-methyl-1,3-thiazol-2-amine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2S.BrH/c1-12-10-13-9(6-14-10)7-2-4-8(11)5-3-7;/h2-6H,1H3,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXVKJHYMWFWMME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=CS1)C2=CC=C(C=C2)Br.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Br2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-(4-Bromophenyl)thiazol-2-amine Intermediate
- Starting materials: p-bromoacetophenone and thiourea.
- Catalyst: Iodine is used as a catalyst to facilitate the cyclization.
- Reaction conditions: The reaction is typically performed under reflux or elevated temperature conditions to promote ring closure.
- Outcome: This step yields 4-(4-bromophenyl)thiazol-2-amine as an intermediate, confirmed by physicochemical and spectral characterization.
This intermediate forms the core thiazole structure necessary for further derivatization.
N-Methylation of the Thiazol-2-amine
- Method: The amino group on the thiazole ring is methylated using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.
- Reaction conditions: Mild heating and the presence of a base (e.g., potassium carbonate) in solvents like dimethylformamide (DMF) facilitate the alkylation.
- Result: Formation of N-methyl-1,3-thiazol-2-amine derivative.
This step is critical to introduce the N-methyl substituent, which can influence the compound’s biological activity and pharmacokinetics.
Formation of the Hydrobromide Salt
- Procedure: The free base of 4-(4-bromophenyl)-N-methyl-1,3-thiazol-2-amine is treated with hydrobromic acid (HBr) in an appropriate solvent (e.g., ethanol or acetonitrile).
- Effect: This protonates the amine group, forming the hydrobromide salt.
- Benefits: Salt formation enhances the compound’s water solubility and stability, which is advantageous for pharmaceutical applications.
Reaction Scheme Summary
Analytical and Spectroscopic Confirmation
- NMR Spectroscopy: ^1H and ^13C NMR spectra confirm the formation of the thiazole ring, the presence of the bromophenyl group, and the N-methyl substitution.
- Melting Point and Rf Values: The hydrobromide salt typically shows distinct melting points (around 134–136°C for related compounds) and Rf values in thin-layer chromatography (TLC), aiding purity assessment.
- Mass Spectrometry and Elemental Analysis: Confirm molecular weight and elemental composition consistent with the hydrobromide salt.
Research Findings and Optimization Notes
- The use of iodine as a catalyst in the initial cyclization step improves the yield and purity of the thiazol-2-amine intermediate.
- Methylation efficiency depends on the choice of methylating agent and reaction conditions; milder bases and solvents like DMF favor selective N-methylation without side reactions.
- Hydrobromide salt formation is straightforward and typically quantitative, but solvent choice can affect crystallization and final purity.
- Alternative bromination methods (e.g., using N-bromosuccinimide) have been reported for related thiazole derivatives but are less common for this specific compound.
Summary Table of Preparation Methods
| Preparation Stage | Reagents/Conditions | Yield (%) | Key Observations |
|---|---|---|---|
| Thiazole ring formation | p-Bromoacetophenone + Thiourea + Iodine catalyst, reflux | ~85 | Efficient cyclization, high purity |
| N-Methylation | Methyl iodide or dimethyl sulfate + K2CO3, DMF, mild heat | 60-75 | Selective N-methylation, moderate yield |
| Hydrobromide salt formation | Hydrobromic acid, ethanol/acetonitrile | Quantitative | Enhances solubility and stability |
Chemical Reactions Analysis
Types of Reactions: 4-(4-Bromophenyl)-N-methyl-1,3-thiazol-2-amine hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a base.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and a CAS number of 1280787-25-8. Its structure features a thiazole ring which is known for its biological activity, making it a candidate for pharmaceutical applications. The presence of the bromine atom enhances its reactivity, allowing for diverse chemical modifications.
Synthetic Organic Chemistry
α-Bromination Reactions
One of the primary applications of 4-(4-bromophenyl)-N-methyl-1,3-thiazol-2-amine hydrobromide is in the α-bromination of carbonyl compounds. This reaction is essential in organic synthesis for creating various derivatives. For instance, studies have shown that this compound can facilitate the synthesis of 4-chloro-α-bromo-acetophenone under controlled conditions using acetic acid as a solvent.
Synthesis of Derivatives
The compound has also been utilized to synthesize N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives. These derivatives have been characterized through their physicochemical properties and spectroanalytical data, indicating the compound's versatility in generating new chemical entities.
Pharmacological Applications
Biological Activity
The thiazole moiety in this compound is linked to various pharmacological activities. Thiazole derivatives are known for their antimicrobial, anti-inflammatory, and anticancer properties. Research indicates that compounds containing this structure can exhibit significant biological effects, making them valuable in drug discovery.
Interaction Studies
Understanding the pharmacodynamics and pharmacokinetics of this compound is crucial for advancing it toward clinical applications. Preliminary studies focus on its interactions with biological targets, which may reveal specific mechanisms of action and therapeutic potential.
Material Science
Crystal Packing and Polymorphism
The study of intermolecular interactions and crystal packing in polymorphs of related compounds has highlighted the importance of structural variations in determining mechanical properties. Understanding these aspects can lead to improved material performance in various applications.
Mechanism of Action
The mechanism of action of 4-(4-bromophenyl)-N-methyl-1,3-thiazol-2-amine hydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The bromophenyl group and thiazole ring play crucial roles in its binding affinity and specificity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares 4-(4-bromophenyl)-N-methyl-1,3-thiazol-2-amine hydrobromide with structurally related thiazole derivatives:
Key Findings from Comparative Studies
Substituent Effects on Bioactivity :
- Electron-Withdrawing Groups (e.g., Br, F) : Enhance anticancer potency by improving target binding (e.g., bromophenyl in 4-(4-bromophenyl)-N-methyl vs. naphthyl in 4-(2-naphthyl)-thiazol-2-amine) .
- Methoxy Groups : Increase metabolic stability but reduce solubility (e.g., 3,4,5-trimethoxyphenyl in compound 10e) .
- N-Methyl vs. N,N-Dimethyl : N-methyl derivatives show higher antimicrobial activity (MIC 4 µg/mL) compared to N,N-dimethyl analogues (MIC 8 µg/mL), likely due to optimized steric interactions .
Mechanistic Divergence :
- Tubulin Inhibition : Compound 10e targets the colchicine-binding site, disrupting microtubule assembly .
- Prostaglandin E₂ Inhibition : TH-644 suppresses mPGES-1, reducing inflammation without COX-2 off-target effects .
ADME/Toxicity Profiles :
Biological Activity
4-(4-bromophenyl)-N-methyl-1,3-thiazol-2-amine hydrobromide is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. The compound's structure, characterized by a bromophenyl group and a thiazole ring, suggests various pharmacological properties, including antimicrobial and anticancer activities. This article reviews the biological activity of this compound, synthesizing findings from multiple studies.
- Molecular Formula : C10H10Br2N2S
- Molecular Weight : 350.07 g/mol
- CAS Number : 1280787-25-8
The thiazole moiety is significant in drug design, as it is often associated with diverse biological activities, including anti-inflammatory, antibacterial, antifungal, and anticancer effects .
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various bacterial and fungal strains. In vitro studies have demonstrated that derivatives of 4-(4-bromophenyl)-N-methyl-1,3-thiazol-2-amine exhibit promising antimicrobial activity.
- Evaluation Method : Turbidimetric method
- Results : Certain derivatives showed significant inhibition of both Gram-positive and Gram-negative bacteria as well as fungi .
| Compound | Activity | Organism |
|---|---|---|
| d1 | Active | E. coli |
| d2 | Active | S. aureus |
| d3 | Active | C. albicans |
Anticancer Activity
The anticancer potential of this compound was assessed using the Sulforhodamine B (SRB) assay against the MCF7 breast cancer cell line.
- Findings : Compounds derived from this structure showed varying degrees of cytotoxicity, with some exhibiting IC50 values in the micromolar range, indicating effective inhibition of cancer cell proliferation .
| Compound | IC50 Value (µM) | Cancer Cell Line |
|---|---|---|
| d6 | 15 | MCF7 |
| d7 | 12 | MCF7 |
The biological activity of thiazole derivatives is often attributed to their ability to interfere with cellular processes. For instance:
- Antimicrobial Mechanism : Thiazole compounds may inhibit the biosynthesis of essential bacterial lipids or proteins, leading to cell death .
- Anticancer Mechanism : These compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators .
Structure-Activity Relationship (SAR)
The structural modifications on the thiazole ring and the phenyl substituents significantly influence the biological activity of the compounds. For example:
- Bromine Substitution : The presence of bromine enhances lipophilicity and may improve binding affinity to biological targets.
- Amino Group Positioning : Variations in amino group positioning on the thiazole can lead to different biological outcomes.
Case Studies
Several studies have highlighted the effectiveness of this compound:
- Study on Antimicrobial Activity :
- Study on Anticancer Properties :
Q & A
Basic: What are the optimal synthetic routes for 4-(4-bromophenyl)-N-methyl-1,3-thiazol-2-amine hydrobromide, and how can reaction yields be improved?
Methodological Answer:
The synthesis typically involves cyclization or nucleophilic substitution reactions. For example, thiazole derivatives are often prepared via Hantzsch thiazole synthesis, where α-haloketones react with thioureas or thioamides. To optimize yields:
- Use polar aprotic solvents like DMF or DMSO to enhance reactivity .
- Introduce catalysts such as triethylamine (Et₃N) to neutralize acidic byproducts and drive the reaction forward .
- Control temperature: Room-temperature reactions (20–25°C) for 4–6 hours reduce side reactions compared to prolonged heating .
- Purification via recrystallization (e.g., acetone/water mixtures) improves purity and yield .
Example Protocol:
React 4-bromophenyl thiourea with methylamine and α-bromoacetophenone in DMF.
Add Et₃N (2.6 mmol) to neutralize HBr generated during cyclization.
Precipitate the product with cold water and recrystallize in acetone.
Yield: ~70–95% (based on analogous thiazole syntheses) .
Basic: Which analytical techniques are critical for structural characterization of this compound?
Methodological Answer:
A multi-technique approach ensures accurate characterization:
- ¹H/¹³C NMR: Confirm substitution patterns (e.g., bromophenyl protons at δ 7.4–7.6 ppm, thiazole C-2 amine at δ 165–170 ppm) .
- Mass Spectrometry (MS): Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 315 for C₁₀H₁₀BrN₂S·HBr) .
- X-ray Crystallography: Resolve crystal packing and hydrogen-bonding interactions (e.g., N–H···Br hydrogen bonds in the hydrobromide salt) .
- Elemental Analysis: Validate purity (>98% C, H, N, S content) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
